molecular formula C24H45NO3 B12443962 (1R,2S)-2-(hexadecylcarbamoyl)cyclohexanecarboxylic acid

(1R,2S)-2-(hexadecylcarbamoyl)cyclohexanecarboxylic acid

Cat. No.: B12443962
M. Wt: 395.6 g/mol
InChI Key: VETZLLXJQUEXRH-FCHUYYIVSA-N
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Description

(1R,2S)-2-(hexadecylcarbamoyl)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a cyclohexane ring substituted with a hexadecylcarbamoyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(hexadecylcarbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common method involves the reaction of cyclohexanecarboxylic acid with hexadecyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance reaction rates and selectivity can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(hexadecylcarbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hexadecylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(1R,2S)-2-(hexadecylcarbamoyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the study of lipid metabolism and membrane interactions due to its long alkyl chain.

    Industry: Used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(hexadecylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The hexadecylcarbamoyl group allows the compound to integrate into lipid membranes, affecting membrane fluidity and function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity and signaling pathways related to lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the hexadecylcarbamoyl group, making it less hydrophobic and less likely to interact with lipid membranes.

    Hexadecylcarbamoyl derivatives: Compounds with similar long alkyl chains but different core structures, affecting their overall properties and applications.

Uniqueness

(1R,2S)-2-(hexadecylcarbamoyl)cyclohexanecarboxylic acid is unique due to its specific combination of a cyclohexane ring, a long alkyl chain, and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and interact with biological membranes in ways that similar compounds cannot.

Properties

Molecular Formula

C24H45NO3

Molecular Weight

395.6 g/mol

IUPAC Name

(1R,2S)-2-(hexadecylcarbamoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23(26)21-18-15-16-19-22(21)24(27)28/h21-22H,2-20H2,1H3,(H,25,26)(H,27,28)/t21-,22+/m0/s1

InChI Key

VETZLLXJQUEXRH-FCHUYYIVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCNC(=O)[C@H]1CCCC[C@H]1C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1CCCCC1C(=O)O

Origin of Product

United States

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